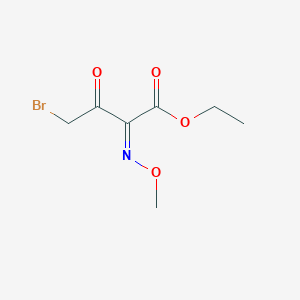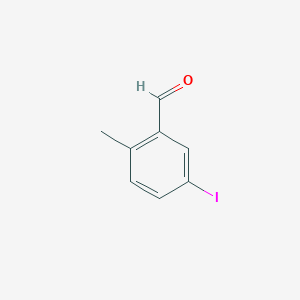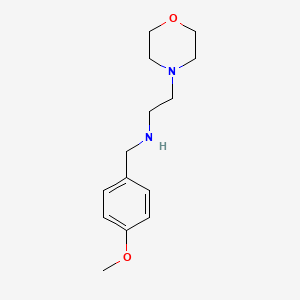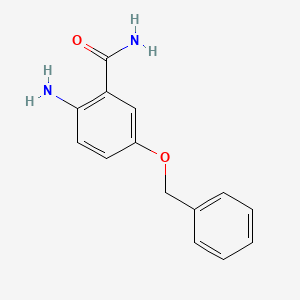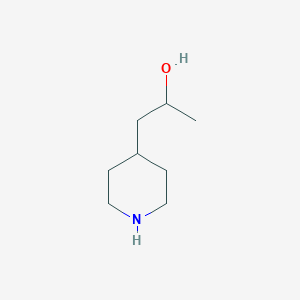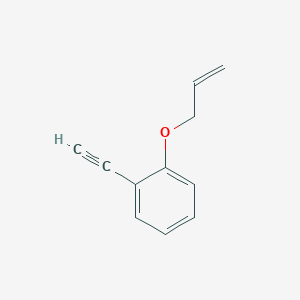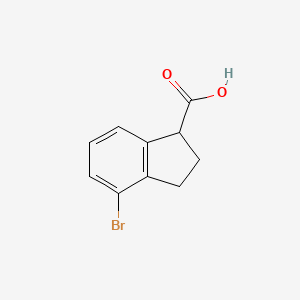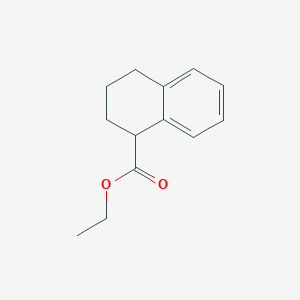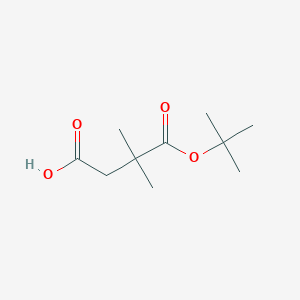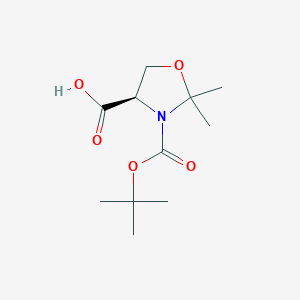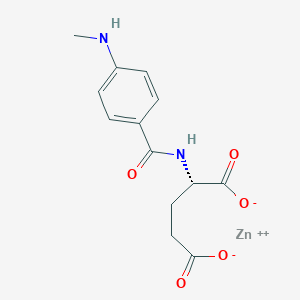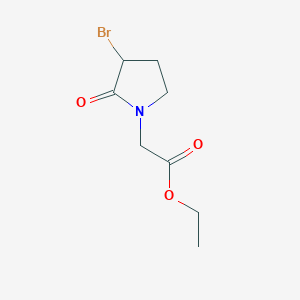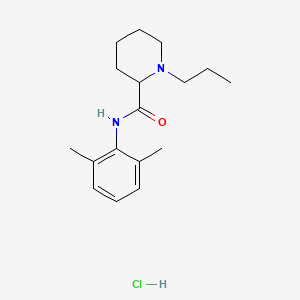
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride
Overview
Description
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is a chemical compound known for its applications in various fields, including medicine and chemistry. This compound is structurally related to local anesthetics and has been studied for its potential therapeutic uses.
Mechanism of Action
Target of Action
The primary target of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is the sodium channels on the neuronal cell membrane . These channels play a crucial role in the generation and conduction of nerve impulses.
Mode of Action
This compound interacts with its targets by binding preferentially to the inactive state of the sodium channels . This interaction results in a blockade of sodium channels , thereby limiting the spread of seizure activity and reducing seizure propagation . It also interferes with cardiac sodium channels, which can result in effects like vasodilation, hypotension, and irregular heart rate .
Biochemical Pathways
The compound’s action affects the neuronal signaling pathways . By blocking sodium channels, it prevents the neurons from signaling the brain regarding sensations .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with varying degrees of renal impairment following a single oral dose . More than 60% of the compound given orally was excreted unchanged via the kidney, both by tubular secretion and glomerular filtration . The elimination rate constant, the apparent total body clearance, and the apparent renal clearance were linearly correlated with the endogenous creatinine clearance .
Result of Action
The result of the compound’s action is a numbing effect on the tissues where the medication is applied . This is due to the blockade of sodium channels, which prevents neurons from signaling the brain about sensations . In addition, it can also have effects on the heart, such as correcting tachyarrhythmias .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the physiological state of the patient, such as their renal function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with 1-propylpiperidine-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying ion channel function.
Medicine: Explored for its local anesthetic properties and potential use in pain management.
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Known for its longer duration of action compared to lidocaine.
Mepivacaine: Similar in structure but with different pharmacokinetic properties
Uniqueness
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties. Its propyl group and piperidine ring differentiate it from other local anesthetics, potentially offering variations in its duration of action and potency .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


